molecular formula C8H8N4OS2 B2431503 4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-69-0

4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2431503
CAS No.: 899975-69-0
M. Wt: 240.3
InChI Key: XLWGYCNDTKOPNI-UHFFFAOYSA-N
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Description

4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Properties

IUPAC Name

4-ethyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS2/c1-2-5-6(15-12-11-5)7(13)10-8-9-3-4-14-8/h3-4H,2H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWGYCNDTKOPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises a 1,2,3-thiadiazole ring substituted at position 5 with a carboxamide group and at position 4 with an ethyl group. Retrosynthetically, the compound can be dissected into two primary intermediates:

  • 1,2,3-Thiadiazole-5-carboxylic acid derivatives for the heterocyclic backbone.
  • 1,3-Thiazol-2-amine for the amide substituent.

Key challenges include regioselective ethylation at position 4 and efficient amide bond formation without side reactions.

Cyclocondensation Approaches for 1,2,3-Thiadiazole Core Formation

Thioamide-Nitrile Cyclization

The 1,2,3-thiadiazole ring is classically synthesized via cyclocondensation of thioamides with nitriles under acidic conditions. For 4-ethyl substitution, 4-ethylthioamide can react with cyanoformamide to form the thiadiazole core.

Procedure :

  • 4-Ethylthioamide (1.0 eq) is refluxed with cyanoformamide (1.2 eq) in acetic acid at 110°C for 6–8 hours.
  • The intermediate 4-ethyl-1,2,3-thiadiazole-5-carbonitrile is hydrolyzed to the carboxylic acid using 6M HCl.

Yield : ~60–70% (two steps).

Hydrazine-Mediated Cyclization

Adapting methods from thiazolo[4,5-d]pyridazinone synthesis, hydrazine hydrate facilitates cyclization of α-chloroketones with thioamides.

Example :

  • React 3-chloro-4-ethyl-2,4-dioxobutyric acid methyl ester with 1,3-thiazol-2-amine-thioamide in ethanol under reflux to yield the thiadiazole ring.

Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 4 hours
    Yield : 78–87%.

Functionalization of the Thiadiazole Core

Ethylation at Position 4

Introducing the ethyl group requires alkylation of a precursor. Two strategies are viable:

Direct Alkylation
  • Precursor : 1,2,3-Thiadiazole-5-carboxylic acid.
  • Reagent : Ethyl bromide in the presence of a base (e.g., K₂CO₃).
  • Conditions : DMF, 60°C, 12 hours.
  • Yield : ~50% (requires optimization due to competing O-alkylation).
Pre-Functionalized Intermediates

Synthesize 4-ethyl-1,2,3-thiadiazole-5-carbonitrile via cyclocondensation (Section 2.1) and hydrolyze to the carboxylic acid.

Amide Bond Formation with 1,3-Thiazol-2-Amine

Carboxylic Acid Activation

The carboxylic acid is activated as an acid chloride or mixed anhydride for coupling:

Acid Chloride Method :

  • Treat 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) at reflux.
  • React the acid chloride with 1,3-thiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N).
    Yield : 65–75%.

Coupling Reagent Method :
Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP):

  • Molar Ratio : Acid:Amine:DCC = 1:1.2:1.2
  • Solvent : DCM or THF
  • Time : 12–24 hours at room temperature
    Yield : 70–80%.

Integrated One-Pot Synthesis

A streamlined approach combines cyclization and amidation:

  • Cyclocondensation : React ethyl thioacetate with cyanoformamide to form the thiadiazole ring.
  • In Situ Hydrolysis : Convert the nitrile to carboxylic acid using HCl.
  • Amide Coupling : Add 1,3-thiazol-2-amine and EDCI/DMAP directly.

Advantages : Reduced purification steps.
Yield : ~60% overall.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45 (d, J = 4.4 Hz, 1H, thiazole-H), 7.82 (d, J = 4.4 Hz, 1H, thiazole-H), 10.21 (s, 1H, NH).
  • LC-MS : m/z 241.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Comparative Evaluation of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Thioamide-Nitrile Cyclization → Hydrolysis → Coupling 60–70 95–98 High regioselectivity
Hydrazine Cyclization One-pot ring formation 78–87 97 Fewer steps
Coupling Reagent EDCI/DMAP-mediated amidation 70–80 98 Mild conditions, scalable

Industrial-Scale Considerations

  • Cost Efficiency : Thioamide-nitrile cyclization is cost-effective for bulk synthesis.
  • Green Chemistry : Replace DCM with ethyl acetate or cyclopentyl methyl ether (CPME) for safer solvent alternatives.
  • Catalytic Optimization : Use TMEDA or phase-transfer catalysts to enhance cyclization rates.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at position 5 is minimized using sterically hindered bases (e.g., DBU).
  • Amide Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can be achieved using electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. In a study conducted by Mahendrasinh et al., several thiadiazole derivatives were synthesized and tested for antibacterial activity using the paper disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacteria TestedActivity
4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamideStaphylococcus aureusActive
This compoundEscherichia coliActive
This compoundAspergillus nigerActive

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives are attributed to their ability to interfere with various cellular processes. Recent research has highlighted the effectiveness of these compounds in targeting cancer cell proliferation and survival mechanisms. For instance, studies have shown that thiadiazoles can inhibit RNA and DNA synthesis in cancer cells without adversely affecting protein synthesis .

Table 2: Anticancer Mechanisms of Thiadiazole Derivatives

Mechanism of ActionDescription
Inhibition of RNA/DNA SynthesisPrevents replication in cancer cells
Phosphodiesterase InhibitionDisrupts signaling pathways critical for tumor growth
Histone Deacetylase InhibitionModulates gene expression related to cancer progression

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The characterization of these compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, several new thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains .

Case Study 2: Anticancer Activity

A research article highlighted the synthesis of novel thiadiazole derivatives with potential anticancer activity. These compounds were evaluated through in vitro assays where they demonstrated significant cytotoxic effects on various cancer cell lines . The study emphasized the need for further investigation into their mechanisms of action to fully understand their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 1,3,4-thiadiazole and its derivatives.

Uniqueness

4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of both thiazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines the thiazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4OS2C_9H_{10}N_4OS_2, with a molecular weight of 254.33 g/mol. The compound features a thiazole ring attached to a thiadiazole structure, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. Its structure-activity relationship (SAR) indicates that modifications to the thiazole and thiadiazole rings can significantly influence its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited promising cytotoxic effects against liver carcinoma cell lines (HEPG2) with an IC50 value of approximately 1.02 µM .

CompoundIC50 (µM)Cell Line
This compound1.02HEPG2
Other ThiadiazolesVariedVarious

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that compounds with similar structures demonstrated significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a comparative study involving derivatives of thiadiazoles and thiazoles:

  • Minimum Inhibitory Concentration (MIC) values were determined for various strains.
CompoundMIC (µg/mL)Activity Type
This compound32.6Antibacterial
Itraconazole47.5Antifungal

These findings suggest that the compound exhibits stronger antimicrobial activity than some established drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored in vitro. It was found to inhibit pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions.

Experimental Findings

In vitro assays showed that treatment with this compound resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophage cultures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-ethyl-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions, followed by S-alkylation with chloroacetic acid derivatives. Key steps include optimizing solvent choice (e.g., acetonitrile or DMF) and catalyst selection (e.g., iodine/triethylamine for cyclization). Reaction progress should be monitored via TLC, and purification achieved through recrystallization (ethanol or methanol) or column chromatography .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : To verify proton and carbon environments, particularly distinguishing thiazole (δ ~7.5–8.5 ppm) and thiadiazole (δ ~6.5–7.5 ppm) signals.
  • IR Spectroscopy : Confirming carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Elemental Analysis : Validating C, H, N, S content (deviation <0.3% from theoretical values) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors associated with thiadiazole/thiazole bioactivity (e.g., PFOR enzyme inhibition for antiparasitic activity ). Use dose-response curves (0.1–100 µM) and positive controls (e.g., nitazoxanide for antiparasitic comparisons). Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding modes with target proteins (e.g., GSK-3β for anticancer activity). Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic interactions (ethyl group with hydrophobic pockets). Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer :

  • Systematic Substituent Variation : Compare analogs with halogen (e.g., 4-bromophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes.
  • Crystallography : Resolve ambiguities in binding modes via X-ray diffraction (e.g., thiadiazole-thiazole dihedral angles affecting conformational flexibility) .

Q. How can researchers address low yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) after each step to remove byproducts.
  • Solvent Optimization : Replace acetone with DMF for S-alkylation to improve solubility .
  • Catalyst Screening : Test alternatives to iodine (e.g., CuI for click chemistry) to enhance cyclization efficiency .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction .

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